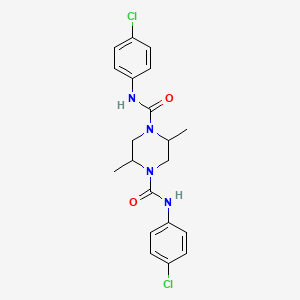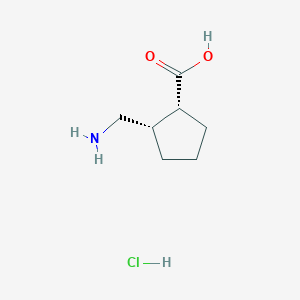
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride, also known as (R)-baclofen, is a chiral derivative of gamma-aminobutyric acid (GABA). It is a selective agonist of GABA-B receptors and is commonly used as a muscle relaxant and antispasmodic agent. In recent years, (R)-baclofen has also gained attention for its potential use in treating addiction, chronic pain, and other neurological disorders.
Mechanism Of Action
(R)-baclofen acts as a selective agonist of GABA-B receptors, which are found throughout the central nervous system. Activation of GABA-B receptors leads to inhibition of neurotransmitter release and a reduction in neuronal excitability. This results in a range of effects, including muscle relaxation, sedation, and analgesia.
Biochemical And Physiological Effects
(R)-baclofen has a range of biochemical and physiological effects, including muscle relaxation, sedation, and analgesia. It has also been shown to modulate the release of dopamine and other neurotransmitters, which may underlie its efficacy in treating addiction.
Advantages And Limitations For Lab Experiments
(R)-baclofen has several advantages as a research tool, including its selectivity for GABA-B receptors and its ability to modulate dopamine release. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life.
Future Directions
There are several potential future directions for research on (R)-baclofen. One area of interest is its potential use in treating other neurological disorders, such as epilepsy and schizophrenia. Another area of interest is its use in combination with other drugs, such as opioids, to enhance their analgesic effects. Additionally, there is ongoing research into the development of more potent and selective GABA-B agonists.
Synthesis Methods
(R)-baclofen can be synthesized using a variety of methods, including resolution of racemic baclofen, asymmetric synthesis, and enzymatic resolution. One commonly used method involves the resolution of racemic baclofen using a chiral acid, such as tartaric acid, to selectively crystallize the (R)-enantiomer.
Scientific Research Applications
(R)-baclofen has been the subject of numerous scientific studies, particularly in the fields of addiction and pain management. It has been shown to reduce drug-seeking behavior in animal models of addiction and has demonstrated efficacy in treating alcoholism, cocaine addiction, and opioid withdrawal. In the field of pain management, (R)-baclofen has shown promise in treating chronic pain conditions such as fibromyalgia and neuropathic pain.
properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-4-5-2-1-3-6(5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBIGQLMSHBUNO-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

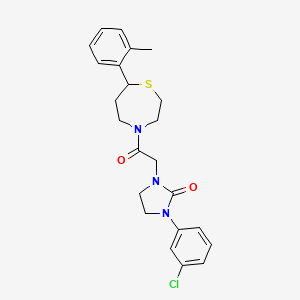
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2910112.png)
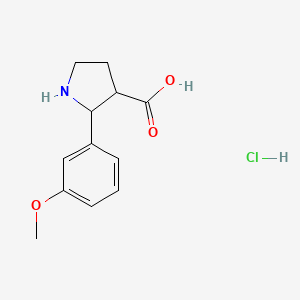
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2910116.png)
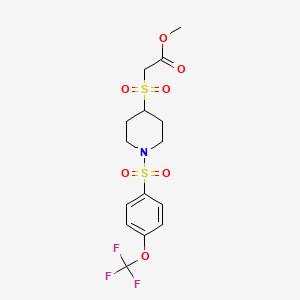
![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)
![(1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime](/img/structure/B2910122.png)
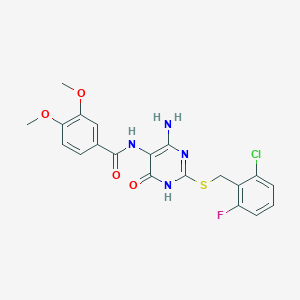
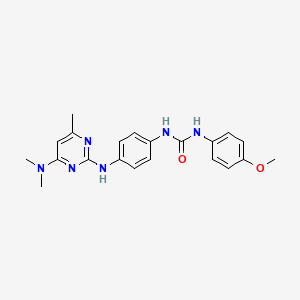
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)
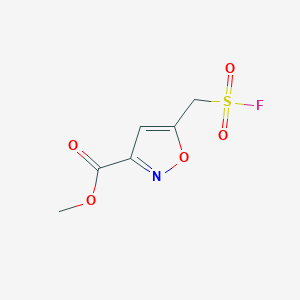
![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2910132.png)
